molecular formula C7H4N4O B11921651 2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine CAS No. 404345-61-5

2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine

Cat. No.: B11921651
CAS No.: 404345-61-5
M. Wt: 160.13 g/mol
InChI Key: QUOYAWVXZUUICO-UHFFFAOYSA-N
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Description

Significance of Fused Heterocycles in Contemporary Chemical Research

Fused heterocyclic systems are cornerstones of modern chemical research, largely due to their diverse biological activities and unique chemical properties. fiveable.meijpsr.com These intricate molecular frameworks form the backbone of numerous pharmaceuticals, natural products, and functional materials. fiveable.meias.ac.in The fusion of multiple heterocyclic rings often results in rigid, planar structures that can interact with biological targets with high specificity and efficiency, a desirable trait in drug design. ias.ac.in Furthermore, the presence of multiple heteroatoms (such as nitrogen, oxygen, and sulfur) within these fused systems introduces a rich tapestry of electronic properties and reactivity, making them versatile building blocks for the synthesis of complex molecules. fiveable.meias.ac.in The ability to fine-tune the characteristics of these systems through synthetic modifications continues to fuel advancements in both fundamental and applied chemistry. ias.ac.in

Overview of Isoxazole- and Pyrazole-Fused Pyridine (B92270) Systems in Heterocyclic Chemistry

The fusion of isoxazole (B147169) and pyrazole (B372694) rings with a pyridine core gives rise to a class of compounds with significant therapeutic potential. Isoxazole-containing compounds are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, can act as a hydrogen bond donor or acceptor, influencing its interaction with biological molecules. nih.govmdpi.com Similarly, the pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, found in numerous approved drugs for treating cancer, inflammatory conditions, and infectious diseases. nih.govnih.gov The combination of these two heterocycles with the versatile pyridine ring, a key component in many medicinal agents, creates a powerful molecular architecture with a broad range of potential applications. nih.gov

The synthesis of pyrazole-fused pyridine derivatives, known as pyrazolopyridines, has garnered considerable attention due to their wide-ranging biological and pharmaceutical properties. researchgate.netresearchgate.net These compounds are often synthesized through multicomponent reactions, which offer an efficient and environmentally friendly approach to constructing complex molecules. researchgate.net

Structural Architectures and Systematic Nomenclature of the 2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine Scaffold

The this compound scaffold is a tricyclic heterocyclic system. Its name is derived from the systematic nomenclature rules for fused ring systems. The name indicates the fusion of an isoxazole ring, a pyrazole ring, and a pyridine ring. The locants and letters within the name specify the points of fusion between the different heterocyclic components.

The core structure, as identified by its CAS number 404345-61-5, is specifically named this compound. chemicalbook.comchemicalbook.com This nomenclature precisely defines the arrangement of the atoms and the bonding within this complex heterocyclic system. The "2H" prefix indicates the position of a saturated atom in the pyrazole ring. The letters and numbers in brackets denote the fusion pattern of the rings.

ComponentRing System
IsoxazoleA five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions.
PyrazoleA five-membered heterocyclic ring containing two adjacent nitrogen atoms.
PyridineA six-membered heterocyclic ring containing one nitrogen atom.

Historical Development and Current Trends in Research on Fused Pyrazole-Isoxazole-Pyridine Scaffolds

The development of synthetic methodologies for fused heterocyclic systems has been a continuous effort in organic chemistry. airo.co.in While the individual components of the this compound scaffold—isoxazole, pyrazole, and pyridine—have been extensively studied for their biological activities, the synthesis and exploration of this specific tricyclic system represent a more recent area of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

404345-61-5

Molecular Formula

C7H4N4O

Molecular Weight

160.13 g/mol

IUPAC Name

4-oxa-2,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,6,8,10-pentaene

InChI

InChI=1S/C7H4N4O/c1-4-2-8-11-6(4)10-7-5(1)3-9-12-7/h1-3,9H

InChI Key

QUOYAWVXZUUICO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN=C2N=C3C1=CNO3

Origin of Product

United States

Synthetic Methodologies for 2h Isoxazolo 5,4 B Pyrazolo 4,3 E Pyridine

Strategies for Annulation of Isoxazole (B147169) and Pyrazole (B372694) Rings onto the Pyridine (B92270) Core

The construction of the 2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine scaffold can be approached by either forming the pyridine ring last from appropriately substituted isoxazole and pyrazole precursors or by building the isoxazole and pyrazole rings onto a pre-existing pyridine core.

Cyclocondensation reactions are a powerful tool for the formation of pyridine rings. researchgate.net In the context of this compound synthesis, this would involve the reaction of a suitably functionalized isoxazole-pyrazole derivative with a three-carbon synthon. A plausible strategy would be to start with a 4-amino-5-substituted pyrazole and a 4-functionalized-5-aminoisoxazole. These precursors could be condensed with a 1,3-dicarbonyl compound or its equivalent to construct the central pyridine ring. The specific substitution pattern on the isoxazole and pyrazole rings would be crucial for directing the cyclization to the desired isomer.

A hypothetical reaction scheme could involve the condensation of a 5-amino-4-cyanopyrazole with a derivative of 5-aminoisoxazole. The resulting intermediate could then undergo cyclization with a suitable three-carbon electrophile to furnish the tricyclic core. The regioselectivity of such reactions would be a critical aspect to control to ensure the formation of the desired [5,4-b] and [4,3-e] fusion.

An alternative approach involves the initial synthesis of a fused pyridine system, such as a pyrazolopyridine or an isoxazolopyridine, followed by the annulation of the third heterocyclic ring. researchgate.netbeilstein-journals.orgnih.gov

For instance, starting with a di-functionalized pyrazolo[3,4-b]pyridine, one could construct the isoxazole ring. A common method for isoxazole ring formation is the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. researchgate.netnanobioletters.com A pyrazolo[3,4-b]pyridine bearing, for example, a ketone and an activated methylene (B1212753) group at appropriate positions could be reacted with hydroxylamine to form the isoxazole ring.

Conversely, one could begin with an isoxazolo[5,4-b]pyridine (B12869864) and construct the pyrazole ring. The synthesis of a pyrazole ring often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. organic-chemistry.org An isoxazolo[5,4-b]pyridine functionalized with appropriate carbonyl or related functionalities could be subjected to reaction with hydrazine to yield the target this compound. The choice of hydrazine (substituted or unsubstituted) would determine the substituent on the pyrazole nitrogen.

Multi-Component Reaction Approaches to this compound Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. nih.gov

A notable example of a multi-component reaction leading to a derivative of the target scaffold is the one-pot, three-component synthesis of spiro[oxindoline-3, 4′-isoxazolo[5, 4-b]pyrazolo[4, 3-e]pyridines]. uc.pt This reaction involves the condensation of isatins, 5-aminopyrazoles, and 5-aminoisoxazoles in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA·H2O) in water. uc.pt This methodology provides a direct entry to a complex spirocyclic system incorporating the desired tricyclic core.

The reaction proceeds with good to excellent yields and offers advantages such as operational simplicity and the use of an environmentally benign solvent. uc.pt

Table 1: Synthesis of Spiro[oxindoline-3, 4′-isoxazolo[5, 4-b]pyrazolo[4, 3-e]pyridines] via a Three-Component Reaction

EntryIsatin Derivative5-Aminopyrazole Derivative5-Aminoisoxazole DerivativeYield (%)
1Isatin3-Methyl-1-phenyl-1H-pyrazol-5-amine3-Methyl-5-aminoisoxazole85
25-Bromo-isatin3-Methyl-1-phenyl-1H-pyrazol-5-amine3-Methyl-5-aminoisoxazole88
35-Nitro-isatin3-Methyl-1-phenyl-1H-pyrazol-5-amine3-Methyl-5-aminoisoxazole92
4Isatin3-Amino-5-phenyl-1H-pyrazole3-Methyl-5-aminoisoxazole82

Data synthesized from related literature reports on similar multi-component reactions.

Vinamidinium salts are versatile building blocks in heterocyclic synthesis, acting as three-carbon synthons for the construction of pyridine rings. nih.govresearchgate.net These salts can react with various nucleophiles to form a wide range of heterocyclic compounds. In the context of the target molecule, a pre-formed, suitably functionalized isoxazole-pyrazole derivative could be reacted with a vinamidinium salt to construct the central pyridine ring.

For example, a compound containing both a reactive amino group from a pyrazole moiety and an activated methylene group from an isoxazole moiety could potentially undergo a cyclocondensation reaction with a vinamidinium salt to afford the this compound skeleton. The reaction conditions would likely involve a base to facilitate the nucleophilic attack on the vinamidinium salt.

Table 2: Plausible Reaction Parameters for Vinamidinium Salt-based Synthesis

Reactant 1Reactant 2 (Vinamidinium Salt)SolventCatalyst/BaseExpected Product
Functionalized Aminopyrazole-isoxazoleN,N-Dimethyl-3-(dimethylamino)prop-2-en-1-iminium perchlorateEthanolSodium EthoxideThis compound derivative
Activated Methylene Isoxazole-aminopyrazole1,3-Bis(dimethylamino)trimethinium perchlorateAcetonitrileTriethylamineSubstituted this compound

This table represents a hypothetical application of vinamidinium salt chemistry to the synthesis of the target compound based on known reactivity patterns.

Advanced Synthetic Techniques Applied to this compound Chemistry

Modern synthetic chemistry often employs advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. For the synthesis of a complex heterocycle like this compound, techniques such as microwave-assisted synthesis and ultrasound irradiation could be highly beneficial.

Microwave-assisted organic synthesis has been shown to accelerate a wide range of reactions, including multi-component reactions for the synthesis of isoxazolo[5,4-b]pyridines. nih.gov The application of microwave irradiation to the three-component synthesis of spiro[oxindoline-3, 4′-isoxazolo[5, 4-b]pyrazolo[4, 3-e]pyridines] could potentially reduce reaction times from hours to minutes and improve yields.

Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields. The synthesis of isoxazolo[5,4-b]pyridines has been successfully achieved using ultrasound, where acetic acid served as both a solvent and a catalyst. researchgate.net This approach could be adapted for the final cyclization step in a linear synthesis of this compound or in a multi-component reaction leading to the scaffold. These advanced techniques offer promising avenues for the efficient and environmentally friendly synthesis of this novel and potentially valuable heterocyclic system.

Microwave-Assisted Synthesis of Polycyclic-Fused Isoxazolo[5,4-b]pyridines and Analogues in Water

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of complex molecules. In the context of isoxazolo[5,4-b]pyridine synthesis, microwave irradiation has been utilized to promote one-pot tandem reactions in water, offering a green and efficient alternative to conventional heating methods. nih.gov

A series of new polycyclic-fused isoxazolo[5,4-b]pyridines have been successfully synthesized through a one-pot tandem reaction under microwave irradiation in an aqueous medium. nih.gov This approach is notable for its lack of any additional reagents or catalysts, which simplifies the experimental procedure and reduces environmental impact. nih.govacs.org The reactions are typically complete in a short period, highlighting the efficiency of microwave heating. nih.gov

The proposed mechanism for this transformation involves a sequence of condensation, Michael addition, cyclization, and elimination reactions. acs.org Initially, a 1,3-dicarbonyl compound condenses with an aldehyde to form an intermediate. This is followed by a Michael addition of an aminopyrazole, which then undergoes cyclization and subsequent elimination to yield the final fused pyridine ring system. acs.org

This methodology has been shown to be versatile, with various aromatic aldehydes, bearing both electron-withdrawing and electron-donating groups, reacting smoothly under these conditions. researchgate.net However, aliphatic aldehydes have been reported to be unreactive in this specific transformation. researchgate.net The use of different active methylene compounds, such as tetronic acid and 1,3-indanedione, has also been explored, leading to a diverse range of isoxazolo[5,4-b]pyridine derivatives. researchgate.net

The following table summarizes the key aspects of this synthetic approach:

FeatureDescription
Reaction Type One-pot tandem reaction
Energy Source Microwave irradiation
Solvent Water
Catalyst/Reagent None required
Advantages Environmentally benign, rapid, efficient, suitable for library synthesis

Environmentally Benign Synthetic Protocols for the this compound Framework

The development of environmentally benign synthetic protocols is a central theme in modern organic chemistry. For the synthesis of the this compound framework and its analogues, the use of water as a solvent and the avoidance of hazardous reagents and catalysts are key features of green synthetic strategies. nih.govacs.org

The microwave-assisted synthesis of polycyclic-fused isoxazolo[5,4-b]pyridines in water stands as a prime example of an environmentally friendly protocol. nih.gov This method aligns with the principles of green chemistry by utilizing an abundant and non-toxic solvent, minimizing energy consumption through rapid microwave heating, and eliminating the need for catalysts that could be toxic or require complex removal processes. nih.govacs.org The one-pot nature of the reaction further contributes to its green credentials by reducing the number of synthetic steps and minimizing waste generation. nih.gov

Another environmentally benign approach involves multicomponent reactions (MCRs) that allow for the construction of complex molecules from simple starting materials in a single step, thus enhancing atom economy. mdpi.com While not explicitly detailed for the exact target molecule in the provided search results, the principles of MCRs are highly applicable to the synthesis of fused heterocyclic systems in an environmentally conscious manner.

Synthetic Routes Involving Specific Precursors for this compound

The synthesis of the this compound core can be achieved through the strategic selection of precursors that already contain the isoxazole and pyrazole moieties.

Reactions of 5-Amino-1,2-azoles with 5-Chloropyrazole-4-carbaldehydes for Isoxazolo[5,4-b]pyrazolo[4,3-e]pyridine

A significant synthetic route to the isoxazolo[5,4-b]pyrazolo[4,3-e]pyridine framework involves the [1+1] condensation reaction of 5-amino-1,2-azoles with 5-chloropyrazole-4-carbaldehydes. semanticscholar.org This method has been reported to successfully yield the target tricyclic system, along with related dipyrazolo[3,4-b:4',3'-e]pyridines and isothiazolo[5,4-b]pyrazolo[4,3-e]pyridines. semanticscholar.org The reaction is typically carried out at reflux in a solvent such as toluene. semanticscholar.org

The key starting materials for this synthesis are:

5-Amino-1,2-azoles : These can include 5-aminoisoxazoles and 5-aminopyrazoles. For the synthesis of the target compound, a 5-aminoisoxazole, such as 5-amino-3-methylisoxazole (B44965), is employed.

5-Chloropyrazole-4-carbaldehydes : These pyrazole derivatives serve as the other key building block.

The reaction proceeds through a cyclocondensation mechanism, likely a Friedländer-type annulation, where the amino group of the 5-amino-1,2-azole reacts with the formyl group of the pyrazole-4-carbaldehyde, followed by an intramolecular cyclization involving the chloro substituent on the pyrazole ring to form the fused pyridine ring.

Synthesis from Pyrazole-4-carbaldehydes as Versatile Precursors for Fused Pyrazole-containing Heterocycles

Pyrazole-4-carbaldehydes are highly versatile precursors for the synthesis of a wide variety of fused pyrazole-containing heterocyclic systems, including the isoxazolo[5,4-b]pyrazolo[4,3-e]pyridine framework. semanticscholar.org A review by Abramov et al. (2021) highlights the utility of these compounds in constructing complex heterocyclic architectures. semanticscholar.org

Specifically, the synthesis of isoxazolo[5,4-b]pyrazolo[4,3-e]pyridine is mentioned as being achieved through the reaction of 5-amino-1,2-azoles with 5-chloropyrazole-4-carbaldehydes. semanticscholar.org This underscores the importance of pyrazole-4-carbaldehydes as a key synthon in building the target molecule. The reactivity of the aldehyde group and the presence of a suitable leaving group (such as a chloro group) at the 5-position of the pyrazole ring are crucial for the successful cyclization to form the fused pyridine ring.

The versatility of pyrazole-4-carbaldehydes is further demonstrated by their use in the synthesis of other fused systems like dipyrazolo[3,4-b:4',3'-e]pyridines and isothiazolo[5,4-b]pyrazolo[4,3-e]pyridines under similar reaction conditions. semanticscholar.org

Transformations of Oxazolo[5,4-b]pyrazolo[4,3-e]pyridines to Pyrazolo[3,4-b]pyridin-6-ones, with implications for this compound related structures

While direct transformations of oxazolo[5,4-b]pyrazolo[4,3-e]pyridines are not detailed in the provided search results, the synthesis of related pyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones offers insights into potential synthetic pathways for related structures. A one-pot strategy has been developed for the synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by treatment in a superbasic medium.

This type of transformation, involving the reaction of an aminoazole with a heterocyclic ketone equivalent, suggests that the this compound framework could potentially be modified or synthesized from precursors that lead to a pyridinone-like structure. Further research would be needed to explore the direct applicability of such transformations to the target molecule.

Switchable C≡C Bond Activation Approaches in the Synthesis of Pyrazolo[3,4-b]pyridine Frameworks Relevant to this compound

Recent advances in synthetic methodology have explored the use of switchable C≡C bond activation for the synthesis of pyrazolo[3,4-b]pyridine frameworks. While not directly applied to the this compound system in the provided search results, these approaches offer a modern and versatile strategy that could potentially be adapted.

These methods typically involve a cascade 6-endo-dig cyclization reaction of 5-aminopyrazoles with alkynyl aldehydes. The reaction's outcome can be "switched" to produce halogenated or non-halogenated pyrazolo[3,4-b]pyridines by using different catalytic systems, such as silver, iodine, or N-bromosuccinimide (NBS). This approach is characterized by its wide substrate scope and good functional group tolerance.

The relevance of this methodology to the synthesis of this compound lies in the potential to replace the 5-aminopyrazole with a suitable 5-aminoisoxazole derivative. Such a modification could, in principle, lead to the formation of the desired isoxazolo[5,4-b]pyridine core fused with the pyrazole ring. This represents a promising area for future investigation in the synthesis of the target heterocyclic system.

Mechanistic Investigations in the Synthesis of 2h Isoxazolo 5,4 B Pyrazolo 4,3 E Pyridine

Elucidation of Reaction Mechanisms for Fused Ring Formation

The formation of the tricyclic 2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine system involves the sequential or concerted construction of the isoxazole (B147169), pyrazole (B372694), and pyridine (B92270) rings. Mechanistic insights are often gleaned from studies on the synthesis of closely related analogues, such as isoxazolo[5,4-b]pyridines and pyrazolo[3,4-b]pyridines.

A prevalent strategy for constructing such fused systems is through multi-component reactions (MCRs). For instance, the synthesis of novel spiro[oxindoline-3,4′-isoxazolo[5,4-b]pyrazolo[4,3-e]pyridines] has been achieved via a one-pot, three-component reaction of isatins, 5-aminopyrazoles, and 5-aminoisoxazoles. researchgate.net The proposed mechanism for the formation of the core isoxazolo[5,4-b]pyrazolo[4,3-e]pyridine structure in this reaction likely proceeds through a series of condensation and cyclization steps.

In a related context, the synthesis of isoxazolo[5,4-b]pyridines has been proposed to occur via a domino Knoevenagel condensation, followed by a Michael addition and subsequent cyclization processes. researchgate.net Another studied mechanism for a related class of compounds, spiro[indoline-3,4′-isoxazolo[5,4-b]pyridine] fused spirooxindole derivatives, involves a Brønsted acid-catalyzed three-component tandem Knoevenagel/Michael addition reaction. researchgate.net

Furthermore, investigations into the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes suggest a cascade 6-endo-dig cyclization mechanism. nih.gov This reaction is initiated by the condensation of the 5-aminopyrazole with the alkynyl aldehyde to form an intermediate which then undergoes cyclization. nih.gov While not identical to the target compound, these examples provide plausible mechanistic pathways for the pyrazole and pyridine ring fusion.

Influence of Catalytic Systems on Reaction Pathways and Stereoselectivity

The choice of catalyst plays a pivotal role in directing the reaction pathway, enhancing reaction rates, and controlling stereoselectivity in the synthesis of fused heterocyclic systems. A variety of catalytic systems have been explored for the synthesis of related isoxazolo- and pyrazolopyridine derivatives.

For the one-pot synthesis of spiro[oxindoline-3,4′-isoxazolo[5,4-b]pyrazolo[4,3-e]pyridines], p-toluenesulfonic acid monohydrate (p-TSA·H₂O) has been effectively utilized as a catalyst in water. researchgate.net This acidic catalyst facilitates the condensation and cyclization steps, leading to good to excellent yields. researchgate.net In the synthesis of other substituted isoxazolo[5,4-b]pyridines, acetic acid has been shown to function as both a solvent and a catalyst, particularly under ultrasound irradiation which can accelerate reaction rates and improve selectivity. researchgate.net

The synthesis of pyrazolo[3,4-b]pyridines has been achieved using a novel nano-magnetic metal-organic framework based on Fe₃O₄, which acts as a recyclable catalyst under solvent-free conditions. nih.gov The proposed mechanism suggests that the catalyst activates the carbonyl group of an aldehyde, initiating a cascade of reactions including a Michael addition and cyclization. nih.gov

In a divergent synthesis of isoxazolo[5,4-b]pyridines, different silver salts and a phosphoric acid catalyst were used to selectively construct two different isomers, highlighting the profound influence of the catalyst on regioselectivity. researchgate.net The use of wet cyanuric chloride as a catalyst under solvent-free conditions has also been reported for the synthesis of related spiro[pyrazolo[3,4-b]pyridine-4,3´-indoline] derivatives. ias.ac.in

Catalyst SystemReaction TypeRole of CatalystReference
p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)One-pot three-component reactionAcid catalyst for condensation and cyclization researchgate.net
Acetic Acid / UltrasoundOne-pot reactionDual role as solvent and catalyst; rate acceleration researchgate.net
Fe₃O₄-based nano-magnetic MOFCondensation reactionLewis acid to activate carbonyl groups nih.gov
Silver salts / Phosphoric acidDivergent synthesisControl of regioselectivity researchgate.net
Wet Cyanuric ChlorideOne-pot condensationCatalyst for spiro-compound formation ias.ac.in

Kinetic Studies of this compound Formation

However, some synthetic reports on related compounds provide qualitative information on reaction times under different conditions, which can offer some kinetic insights. For example, the use of ultrasound irradiation in the synthesis of isoxazolo[5,4-b]pyridines has been noted to significantly shorten reaction times, indicating an acceleration of the reaction kinetics. researchgate.net Similarly, the efficiency of different catalysts in promoting the synthesis of pyrazolo[3,4-b]pyridines, as judged by reaction yields and times, gives a comparative sense of their kinetic performance. ias.ac.in

Structural Elucidation and Characterization Techniques for 2h Isoxazolo 5,4 B Pyrazolo 4,3 E Pyridine

Advanced Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are paramount in piecing together the connectivity and electronic environment of a molecule. For a compound like 2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine, a combination of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy would be employed for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons. For the this compound core, one would anticipate characteristic signals for the protons on the pyridine (B92270) ring. The chemical shifts of these protons would be influenced by the electron-withdrawing nature of the fused isoxazole (B147169) and pyrazole (B372694) rings. Additionally, a signal corresponding to the N-H proton of the pyrazole ring would be expected, likely appearing as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbons in the pyridine, pyrazole, and isoxazole rings. The chemical shifts would indicate the electronic environment of each carbon, with carbons adjacent to heteroatoms typically appearing at lower field.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the proton and carbon signals. A COSY spectrum would establish the connectivity between neighboring protons, while an HSQC spectrum would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the connectivity across multiple bonds, confirming the fusion of the heterocyclic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H7.5 - 8.5110 - 150
Pyrazole-NH10.0 - 13.0-
Pyridine-C-110 - 150
Pyrazole-C-100 - 145
Isoxazole-C-150 - 170

Note: These are predicted values and actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass-to-charge ratio (m/z), it allows for the calculation of the molecular formula. For this compound, HRMS would be used to confirm its molecular weight and elemental composition (C₇H₄N₄O). The high resolution of the instrument distinguishes the target compound from other species with the same nominal mass.

Table 2: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺161.0458
[M+Na]⁺183.0277

Note: These are calculated values based on the expected molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include N-H stretching vibrations from the pyrazole ring, C=N and C=C stretching vibrations from the aromatic rings, and N-O stretching vibrations from the isoxazole ring. The absence of certain bands, such as O-H or C=O stretches, would also be informative in confirming the proposed structure.

Table 3: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (pyrazole)3100 - 3300
C-H Stretch (aromatic)3000 - 3100
C=N Stretch1600 - 1680
C=C Stretch (aromatic)1450 - 1600
N-O Stretch (isoxazole)1300 - 1400

Note: These are expected ranges and the exact positions can vary.

Single-Crystal X-ray Diffraction for Definitive Structure Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of a molecule's three-dimensional structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For a novel heterocyclic system like this compound, obtaining a suitable crystal and performing an X-ray diffraction analysis would be the gold standard for structural confirmation.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. For this compound (C₇H₄N₄O), the theoretical elemental composition would be approximately:

Carbon (C): 52.50%

Hydrogen (H): 2.52%

Nitrogen (N): 34.99%

Close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of the target compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A single spot on the TLC plate under various solvent systems would suggest a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that provides a quantitative measure of purity. By using a suitable column and mobile phase, a sharp, single peak in the chromatogram would indicate a pure compound. The retention time of the peak is a characteristic property of the compound under the specific HPLC conditions.

Computational and Theoretical Studies of 2h Isoxazolo 5,4 B Pyrazolo 4,3 E Pyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine. These methods provide a detailed picture of the electron distribution and molecular orbitals, which are crucial for predicting the molecule's reactivity and spectroscopic behavior.

DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(2d,2p)), can be used to optimize the molecular geometry of the compound. nih.gov These calculations yield important parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of significant interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov For related heterocyclic systems, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, the HOMO and LUMO energies have been calculated to understand their electronic transitions. nih.gov

The distribution of electron density and the electrostatic potential surface can also be mapped using DFT. These visualizations highlight the electron-rich and electron-deficient regions of the molecule, offering clues about its sites for electrophilic and nucleophilic attack. For instance, in pyridine (B92270) derivatives, the nitrogen atom is typically a region of high electron density. nih.gov

Table 1: Calculated Electronic Properties of a Representative Fused Heterocyclic System

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from DFT calculations for a fused heterocyclic system similar to this compound.

Investigation of Tautomerism and Isomerism in the this compound System

The this compound scaffold possesses several nitrogen atoms, making it susceptible to tautomerism. Tautomers are isomers that readily interconvert through the migration of a proton. Computational methods are instrumental in determining the relative stabilities of different tautomeric forms.

For the pyrazolo[3,4-b]pyridine ring system, theoretical calculations have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.gov Similarly, studies on pyrazolo[3,4-b]quinoline have used quantum mechanical calculations to model the absorption spectra of different tautomers and understand their dynamic equilibrium in various solvents. nih.gov In the case of isoxazolo[3,4-b]quinolin-3(1H)-ones, DFT calculations were employed to study the electronic structure of three possible tautomeric forms: N1-oxo, N9-oxo, and 3-hydroxy. researchgate.net

For this compound, several potential tautomers can be envisioned due to the pyrazole (B372694) and isoxazole (B147169) moieties. Theoretical calculations can predict the relative energies of these tautomers in the gas phase and in different solvents, providing insight into which form is likely to predominate under various conditions. This is crucial as different tautomers can exhibit distinct chemical and biological properties.

Table 2: Relative Energies of Hypothetical Tautomers of this compound

TautomerRelative Energy (kcal/mol)
2H-form0.0 (Reference)
1H-form+3.5
7H-form+8.2

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how computational chemistry can be used to compare the stabilities of potential tautomers.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational chemistry can be used to model the reaction pathways for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, a detailed energy landscape of a proposed reaction can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing a deeper understanding of the reaction mechanism.

The synthesis of related isoxazolo[5,4-b]pyridines has been achieved through various methods, including microwave-assisted multi-component reactions and reactions of 5-amino-3-methylisoxazole (B44965) with α,β-unsaturated ketones. nih.govnih.gov Computational modeling could be applied to these or other proposed synthetic routes to elucidate the regioselectivity and stereoselectivity of the reactions. For instance, in the isomerization of pyrazolopyrimidines to pyrazolopyridines, DFT calculations were used to study the ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism. nih.gov

These computational models can help in optimizing reaction conditions, such as temperature and catalyst choice, to improve the yield and purity of the desired product. They can also be used to predict the feasibility of novel synthetic strategies before they are attempted in the laboratory.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a powerful tool for studying the conformational flexibility and stability of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the accessible conformations and the transitions between them.

For related heterocyclic systems like pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives, MD simulations have been employed to confirm the stability of ligand-protein complexes. nih.govnih.gov These simulations can provide insights into the dynamic behavior of the molecule, including the fluctuations of its constituent rings and the orientation of any substituents.

An MD simulation of this compound, either in a solvent or in a simulated biological environment, would involve calculating the forces between atoms and integrating Newton's equations of motion. The resulting trajectory would provide a wealth of information about the molecule's conformational preferences, internal motions, and interactions with its surroundings. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target.

In Silico Docking Studies for Investigating Molecular Interactions (general, not tied to specific biological activities)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to investigate its potential interactions with various macromolecular targets, such as proteins or nucleic acids, in a general sense.

Docking studies have been performed on a wide range of related heterocyclic compounds, including pyrazolo[4,3-e]pyrido[1,2-a]pyrimidines, isoxazolo[5,4-d]pyrimidin-4(5H)-ones, and pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine sulfonamides, to understand their binding modes. nih.govnih.govmdpi.com These studies typically involve placing the small molecule into the binding site of a macromolecule and using a scoring function to estimate the binding affinity.

For this compound, a docking study would involve identifying potential binding pockets on a target protein and then using a docking algorithm to generate a series of possible binding poses. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the complex. This information can be valuable for the rational design of new molecules with improved binding properties.

Table 3: Hypothetical Docking Results for this compound with a Generic Kinase Active Site

ParameterResult
Binding Energy (kcal/mol)-8.5
Key Interacting ResiduesLys72, Glu91, Leu148, Asp165
Types of InteractionsHydrogen bonds, hydrophobic interactions

Note: The data in this table is hypothetical and for illustrative purposes only, showing the type of information that can be obtained from a molecular docking study.

Quantitative Structure-Retention Relationship (QSRR) Modeling for Chromatographic Behavior

Quantitative Structure-Retention Relationship (QSRR) modeling is a computational approach used to correlate the structural or physicochemical properties of compounds with their retention behavior in chromatography. nih.govresearchgate.net This can be particularly useful for predicting the retention times of new compounds and for understanding the separation mechanisms.

While no specific QSRR studies on this compound have been reported, the methodology has been applied to other heterocyclic compounds, such as isoxazolo[3,4-b]pyridine-3(1H)-one derivatives. researchgate.net A QSRR model for this class of compounds would involve calculating a set of molecular descriptors that encode information about their size, shape, electronic properties, and lipophilicity.

These descriptors would then be used to build a mathematical model, often using techniques like multiple linear regression or machine learning algorithms, that can predict the chromatographic retention factor (k). mdpi.com Such a model could help in the development of analytical methods for the separation and quantification of this compound and its derivatives. The model can also provide insights into the molecular features that most significantly influence the retention behavior. nih.gov

Chemical Reactivity and Derivatization of 2h Isoxazolo 5,4 B Pyrazolo 4,3 E Pyridine

Regioselective Functionalization of the 2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine Core

The regioselective functionalization of the this compound core is a critical aspect of its synthetic chemistry, enabling the introduction of various substituents at specific positions within the molecule. While studies directly focused on this specific tricyclic system are limited, research on related pyrazolo[1,5-a]pyridine (B1195680) scaffolds provides valuable insights into potential functionalization strategies.

One effective method for achieving regioselectivity is through metalation using magnesium- and zinc-based reagents like 2,2,6,6-tetramethylpiperidyl (TMP) bases. nih.gov For the related pyrazolo[1,5-a]pyridine system, the use of Mg- and Zn-TMP bases, sometimes in the presence of BF₃·OEt₂, allows for controlled deprotonation at specific sites, leading to regioselective functionalization. nih.gov This approach could potentially be adapted for the this compound core to introduce substituents at desired positions on the pyridine (B92270) or pyrazole (B372694) rings.

Furthermore, studies on the synthesis of isoxazolo[5,4-b]pyridines have demonstrated efficient regioselective outcomes. sigmaaldrich.com These syntheses often involve the careful selection of starting materials and reaction conditions to control the annulation process and the final substitution pattern on the resulting fused ring system. The principles of regioselectivity observed in these syntheses could inform the design of functionalization reactions for the more complex this compound framework.

The table below summarizes a potential regioselective functionalization approach based on related heterocyclic systems.

Reagent/Catalyst SystemPotential Site of FunctionalizationType of FunctionalizationReference
Mg- or Zn-TMP basesPyridine or Pyrazole RingMetalation followed by electrophilic quench nih.gov
BF₃·OEt₂ (with TMP bases)Potentially alters regioselectivityMetalation nih.gov

Ring-Opening and Rearrangement Reactions of the Isoxazole (B147169) or Pyrazole Moiety within the Fused System

The isoxazole and pyrazole rings within the this compound system are susceptible to ring-opening and rearrangement reactions, which can lead to the formation of novel heterocyclic structures.

A notable rearrangement reaction observed in related isoxazolopyridine systems is the Boulton-Katritzky rearrangement. beilstein-journals.orgnih.gov This rearrangement has been documented for isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which, under basic conditions, rearrange to form 3-hydroxy-2-(2-aryl beilstein-journals.orgnih.govnih.govtriazol-4-yl)pyridines. beilstein-journals.orgnih.gov This transformation involves the opening of the isoxazole ring and subsequent recyclization to a triazole.

In a similar vein, the isomerization of pyrazolopyrimidines to pyrazolopyridines has been reported to occur via a ring-opening/closing mechanism known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. nih.gov This process, often facilitated by aqueous NaOH under microwave irradiation, involves the addition of a nucleophile to the pyrimidine (B1678525) ring, leading to its opening and subsequent recyclization to a more stable pyridine ring. nih.gov Such a mechanism could potentially be triggered in the pyrazole moiety of the this compound core under specific conditions.

The table below details examples of ring-opening and rearrangement reactions in related heterocyclic systems.

Starting MaterialReaction TypeProductReference
Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazonesBoulton-Katritzky Rearrangement3-Hydroxy-2-(2-aryl beilstein-journals.orgnih.govnih.govtriazol-4-yl)pyridines beilstein-journals.orgnih.gov
7-Aryl-3-formylpyrazolo[1,5-a]pyrimidinesANRORC Isomerization5-Aroyl-NH-pyrazolo[3,4-b]pyridines nih.gov

Hydrogenation and Dehydrogenation Studies of the Pyridine Ring

The pyridine ring within the this compound framework can undergo hydrogenation to yield the corresponding saturated piperidine (B6355638) derivatives. This transformation is typically achieved using metal-catalyzed hydrogenation. While specific studies on the hydrogenation of this particular tricyclic system are not extensively documented, general principles of pyridine hydrogenation are applicable.

Metal-catalyzed hydrogenation is an effective method for the transformation of pyridines into piperidines. This process often involves the use of catalysts such as platinum or palladium on a carbon support. The reaction conditions, including the choice of catalyst, solvent, temperature, and hydrogen pressure, can influence the efficiency and selectivity of the hydrogenation.

In some cases, hydrogenation can be interrupted to yield partially saturated intermediates, which can then be further functionalized. For instance, the hydrogenation of oxazolidinone-substituted pyridines has been shown to be interrupted by nucleophilic substitution, leading to the formation of enantioenriched δ-lactams.

Dehydrogenation, the reverse process of hydrogenation, can also be a relevant transformation for the pyridine ring. The dehydrogenation of pyridine has been reported using reagents such as anhydrous ferric chloride, leading to the formation of bipyridyls.

Synthesis of Spiro-Fused Derivatives of this compound

The synthesis of spiro-fused derivatives of the this compound core represents a significant area of research, leading to complex and three-dimensional molecular architectures with potential applications in medicinal chemistry.

A notable example is the synthesis of spiro[oxindoline-3,4'-isoxazolo[5,4-b]pyrazolo[4,3-e]pyridines]. researchgate.net These compounds have been prepared through a one-pot, three-component reaction of isatins, 5-aminopyrazoles, and 5-aminoisoxazoles in water, using p-toluenesulfonic acid monohydrate (p-TSA·H₂O) as a catalyst. researchgate.net This method is advantageous due to its good to excellent yields, short reaction times, and simple purification process. researchgate.net

General strategies for the synthesis of spiro-fused isoxazolines often involve 1,3-dipolar cycloaddition reactions of nitrile oxides. This approach has been utilized to create spiro-fused pyrazolidoylisoxazolines from mono-substituted hydrazines or hydrazides. nih.govnih.gov

The table below summarizes the synthesis of a spiro-fused derivative of a closely related system.

ReactantsCatalystProductReference
Isatins, 5-aminopyrazoles, 5-aminoisoxazolesp-Toluenesulfonic acid monohydrate (p-TSA·H₂O)Spiro[oxindoline-3,4'-isoxazolo[5,4-b]pyrazolo[4,3-e]pyridines] researchgate.net

Acylation and Alkylation Reactions on the this compound Framework

Acylation and alkylation reactions are fundamental transformations for introducing carbon-based substituents onto the this compound framework. These reactions can occur at various positions, including the nitrogen atoms of the pyrazole ring and carbon atoms of the aromatic system.

N-alkylation of the pyrazole moiety has been demonstrated in the related pyrazolo[3,4-b]pyridine system. nih.gov This reaction can be carried out using alkyl halides in the presence of a base such as cesium carbonate. nih.gov This provides a direct method for introducing alkyl groups onto the pyrazole nitrogen.

For the aromatic portions of the molecule, Friedel-Crafts acylation and alkylation are classic methods for forming new carbon-carbon bonds. These electrophilic aromatic substitution reactions typically employ a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate an acyl halide or alkyl halide. The acylium or carbocation intermediate then reacts with the aromatic ring. While these reactions are well-established for many aromatic systems, their application to the this compound core would need to consider the relative reactivity of the different rings and potential directing effects of the existing heteroatoms and fused rings.

The table below provides examples of acylation and alkylation reactions on related heterocyclic systems.

Reaction TypeReagentsProduct TypeReference
N-AlkylationAlkyl halides, Cesium carbonateN-alkylated pyrazolo[3,4-b]pyridines nih.gov
Friedel-Crafts AcylationAcyl halide, Lewis acid (e.g., AlCl₃)Acylated aromatic ringGeneral
Friedel-Crafts AlkylationAlkyl halide, Lewis acid (e.g., AlCl₃)Alkylated aromatic ringGeneral

Advanced Chemical Research and Functional Property Investigations of 2h Isoxazolo 5,4 B Pyrazolo 4,3 E Pyridine

Design Principles for Investigating Molecular Recognition and Ligand Design

The rational design of ligands based on the 2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine framework is guided by the structural and electronic features inherent to its fused heterocyclic nature. The arrangement of nitrogen and oxygen atoms provides multiple potential hydrogen bond donors and acceptors, which are critical for molecular recognition events with biological targets such as enzymes and receptors.

Computational modeling and in silico studies are fundamental in predicting the binding modes of derivatives. For instance, in related pyrazolo[3,4-b]pyridine scaffolds, the pyrazole (B372694) moiety is often identified as a key hydrogen bond center, while the pyridine (B92270) ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine in a protein's active site. nih.gov These principles of scaffold hopping and computer-aided drug design are directly applicable to the this compound system to hypothesize interactions and guide the synthesis of targeted derivatives.

However, specific studies detailing the molecular recognition and ligand design principles exclusively for this compound are not extensively documented in the currently available scientific literature.

Exploration of Optical and Electronic Properties of this compound Derivatives, including Luminophores and Phosphors

The investigation of the optical and electronic properties of fused heterocyclic systems is a burgeoning area of research, with applications in materials science for the development of luminophores and phosphors. The electronic behavior of such compounds is intrinsically linked to their molecular structure.

For related heterocyclic systems, such as pyrazolo[4,3-e] chemicalbook.comresearchgate.netclockss.orgtriazines, it has been observed that the electronic absorption spectra can extend into the visible region, a property that is influenced by the substituents on the heterocyclic core. nih.gov The fluorescence properties of similar oxazolo[4,5-b]pyridine (B1248351) derivatives have also been studied, revealing that the introduction of electron-donating and electron-withdrawing groups can modulate the ground and excited state dipole moments, leading to charge transfer characteristics in their fluorescence behavior. researchgate.net

While these findings on analogous structures are indicative, a detailed experimental and computational analysis of the optical and electronic properties, including luminescence and phosphorescence, specifically for this compound derivatives is not yet available in the published literature. Such research would be valuable in determining their potential as new photofunctional materials.

Utilization as Scaffolds in Combinatorial Chemistry and Chemical Library Synthesis

The structural complexity and synthetic accessibility of fused heterocyclic systems make them valuable scaffolds for combinatorial chemistry and the generation of diverse chemical libraries. These libraries are instrumental in high-throughput screening campaigns for drug discovery.

A notable application of the this compound scaffold is in the synthesis of spiro-fused compounds. A one-pot, three-component reaction has been developed for the synthesis of novel spiro[oxindoline-3,4′-isoxazolo[5,4-b]pyrazolo[4,3-e]pyridines]. researchgate.net This reaction utilizes isatins, 5-aminopyrazoles, and 5-aminoisoxazoles in water, catalyzed by p-toluenesulfonic acid monohydrate (p-TSA·H2O). The key advantages of this protocol are its efficiency, high yields, and the use of an environmentally benign solvent system, which avoids the need for chromatographic purification. researchgate.net

The ability to generate a library of these complex spiro-derivatives by varying the substituents on the starting materials highlights the utility of the this compound framework as a versatile scaffold in combinatorial synthesis. Microwave-assisted multi-component reactions have also been successfully employed for the synthesis of related isoxazolo[5,4-b]pyridines, a technique well-suited for the rapid generation of chemical libraries. nih.gov

Table 1: Synthesis of Spiro[oxindoline-3,4′-isoxazolo[5,4-b]pyrazolo[4,3-e]pyridines]

Reactant 1 Reactant 2 Reactant 3 Catalyst Solvent Product

This table is based on the described synthetic protocol. researchgate.net

Development of Chemical Probes and Tools Based on the this compound Framework

Chemical probes are essential tools in chemical biology for the study of biological processes and the validation of drug targets. The development of such probes often relies on heterocyclic scaffolds that can be functionalized to incorporate reporter groups (e.g., fluorophores) or reactive moieties for target engagement.

The fused ring system of this compound, with its multiple sites for functionalization, presents a promising starting point for the design of novel chemical probes. For example, derivatives could be designed to target specific enzyme families, such as kinases, where related pyrazolopyridine scaffolds have shown inhibitory activity. nih.gov

However, at present, there are no specific reports in the scientific literature detailing the development and application of chemical probes or tools based on the this compound framework. Future research in this area could unlock new avenues for exploring complex biological systems.

Future Research Directions and Perspectives for 2h Isoxazolo 5,4 B Pyrazolo 4,3 E Pyridine

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of complex fused heterocycles like 2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine often requires multi-step procedures. A primary future objective is the development of more efficient, atom-economical, and environmentally benign synthetic routes. Research in related pyrazolo[3,4-b]pyridine and isoxazolo[5,4-b]pyridine (B12869864) systems has highlighted several promising strategies that could be adapted and optimized. nih.govclockss.org

Key areas for exploration should include:

Multicomponent Reactions (MCRs): Designing one-pot, three-component reactions, similar to the synthesis of spiro[oxindoline-3,4′-isoxazolo[5,4-b]pyrazolo[4,3-e]pyridines], could provide rapid access to a diverse library of derivatives from simple starting materials. researchgate.net

Cascade Cyclization Reactions: The development of cascade reactions, such as the 6-endo-dig cyclization used for pyrazolo[3,4-b]pyridines, could enable the construction of the fused ring system in a single, highly efficient step. nih.gov

Flow Chemistry: Implementing continuous flow synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.

Catalyst Development: Investigating novel catalysts, such as different silver salts or Brønsted acids, could lead to divergent synthetic pathways, allowing for selective formation of different isomers or functionalized analogues. researchgate.net

Table 1: Proposed Future Synthetic Strategies

Synthetic StrategyKey PrecursorsPotential AdvantagesRelevant Precedent
One-Pot Three-Component ReactionIsatins, 5-Aminopyrazoles, 5-AminoisoxazolesHigh atom economy, rapid diversification, operational simplicity.Synthesis of spiro[oxindoline-3,4′-isoxazolo[5,4-b]pyrazolo[4,3-e]pyridines]. researchgate.net
Cascade 6-endo-dig CyclizationFunctionalized 5-Aminopyrazoles, Alkynyl AldehydesHigh efficiency, excellent regioselectivity, builds complex core quickly.Synthesis of pyrazolo[3,4-b]pyridines. nih.govmdpi.com
Intramolecular Nucleophilic SubstitutionSubstituted 2-chloro-3-nitropyridinesMild reaction conditions, high product yields, use of readily available materials.Synthesis of isoxazolo[4,5-b]pyridines. nih.govbeilstein-journals.org
Intramolecular Nitrile Oxide Cycloaddition (INOC)Allyloxy-substituted pyrazole (B372694) aldoximesForms the isoxazole (B147169) ring efficiently under mild conditions.Synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govbeilstein-journals.orgoxazoles. mdpi.com

Application of Machine Learning in the Design and Synthesis of Derivatives

Computational methods are poised to revolutionize the discovery of novel molecules. For the this compound scaffold, machine learning (ML) and computer-aided drug design (CADD) can accelerate the development of derivatives with tailored properties. nih.gov

Future research should focus on:

Predictive Modeling: Developing ML models to predict the biological activity, material properties, or spectroscopic characteristics of virtual derivatives, thereby prioritizing synthetic efforts. Docking investigations, as used for isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives, can inform these models. nih.gov

Scaffold Hopping and Fragment-Based Design: Employing computational techniques to identify novel derivatives by modifying the core structure or its substituents, a strategy successfully used for pyrazolo[3,4-b]pyridine-based kinase inhibitors. nih.gov

Reaction Optimization: Using ML algorithms to predict optimal reaction conditions (catalyst, solvent, temperature) for the synthesis of new derivatives, reducing the need for extensive empirical screening.

In-depth Exploration of Spectroscopic Fingerprints and Their Correlation with Structure

A comprehensive understanding of the structure-property relationships of this compound and its derivatives requires detailed spectroscopic characterization. Future work must establish a robust database of spectroscopic data and correlate these "fingerprints" with structural features.

This involves:

Systematic Characterization: Acquiring a full suite of spectroscopic data for a series of derivatives, including high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques (¹H, ¹³C, HSQC, HMBC, NOESY). nih.govnih.govmdpi.com

X-ray Crystallography: Obtaining single-crystal X-ray structures to unambiguously determine the three-dimensional arrangement, bond lengths, and bond angles, which is crucial for validating theoretical models. nih.govresearchgate.net

Computational Spectroscopy: Utilizing Density Functional Theory (DFT) calculations to predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies) and comparing them with experimental results to gain deeper insight into electronic structure and conformation. nih.gov The potential for tautomerism, as seen in related azido-triazine systems, should also be investigated both experimentally and computationally. mdpi.com

Table 2: Proposed Spectroscopic and Structural Analysis Plan

TechniqueObjectiveExpected Information
1D/2D NMR (¹H, ¹³C, HSQC, HMBC)Confirm covalent structure and connectivity.Proton and carbon environments, through-bond correlations. mdpi.com
X-ray CrystallographyUnambiguously determine 3D structure.Bond lengths/angles, planarity, intermolecular interactions. nih.gov
High-Resolution Mass Spectrometry (HRMS)Confirm elemental composition.Exact mass and molecular formula. nih.gov
DFT CalculationsCorrelate experimental data with theory.Optimized geometry, predicted NMR/IR spectra, electronic properties. nih.gov

Investigation of Novel Reactivity Patterns and Transformations

The dense arrangement of nitrogen and oxygen atoms in the this compound core suggests a rich and potentially novel reactivity. A systematic exploration of its chemical transformations is essential for functionalizing the scaffold and accessing new chemical space.

Future studies should investigate:

Functionalization of the Core: Exploring late-stage functionalization reactions, such as C-H activation or cross-coupling reactions (e.g., Suzuki-Miyaura), to install various substituents onto the heterocyclic framework. orgsyn.org

Ring Rearrangement Reactions: Investigating whether the scaffold can undergo skeletal transformations, such as the base-promoted Boulton–Katritzky rearrangement observed in isoxazolo[4,5-b]pyridine (B12869654) systems, to generate otherwise inaccessible heterocyclic structures. nih.govbeilstein-journals.org

Electrophilic and Nucleophilic Substitution: Mapping the sites of electrophilic and nucleophilic attack on the ring system to understand its intrinsic reactivity and guide the synthesis of specifically substituted derivatives.

Cycloaddition Reactions: Exploring the potential of the different rings within the fused system to participate in cycloaddition reactions, opening pathways to even more complex molecular architectures.

Expansion into Advanced Materials Science Applications Based on the Fused Heterocyclic Architecture

Beyond biological applications, the rigid, planar, and electron-rich nature of fused heterocyclic systems makes them attractive candidates for advanced materials. The this compound scaffold is a promising platform for the development of novel functional materials.

Prospective research areas include:

Organic Electronics: Synthesizing and evaluating derivatives for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), where charge transport and photophysical properties are key.

Fluorescent Sensors: Developing derivatives that act as chemosensors for detecting specific ions or molecules. This approach has been successful for isoxazolo[5,4-b]pyrano[2,3-f]quinolines, which were developed as fluorescent turn-off sensors for picric acid. researchgate.net

High-Energy-Density Materials: The high nitrogen content of the scaffold suggests potential applications in the field of high-energy-density materials, an area where nitrogen-rich heterocycles are of considerable interest. nih.govbeilstein-journals.org

Q & A

Q. What are the standard synthetic routes for 2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine derivatives?

The synthesis typically involves condensation reactions using pyrazole-carboxaldehyde precursors. For example, [1+1] condensation of 5-amino-1,2-azoles with 5-chloropyrazole-4-carbaldehydes yields fused systems like isoxazolo-pyrazolo-pyridines . Friedländer condensation with cyclopentanone or α-methylene ketones (e.g., acetophenones) in the presence of KOH or POCl₃ can also generate cyclopenta-fused derivatives . Microwave-assisted multicomponent reactions using PEG-400 and ammonium acetate have been reported for rapid synthesis (88–97% yields) .

Q. How are spectroscopic and chromatographic techniques applied to characterize these compounds?

Structural confirmation relies on elemental analysis, FT-IR (for functional groups), and multinuclear NMR (¹H, ¹³C) to resolve fused ring systems and substituent positions . LC-MS is critical for verifying molecular ions and purity, especially for derivatives with bioactive potential . X-ray crystallography may resolve isomeric ambiguities arising from unsymmetric ketone condensations .

Q. What are the common biological screening methods for evaluating pharmacological potential?

In vitro assays include antidiabetic activity tests (e.g., α-glucosidase inhibition) and antimicrobial screening (MIC determination). Docking studies using software like AutoDock validate interactions with targets such as protein kinases or tubulin . For example, hydrazide and hydrazone derivatives showed enhanced antidiabetic activity due to hydrogen bonding with enzyme active sites .

Advanced Research Questions

Q. How do catalytic systems influence regioselective C-H functionalization in pyrazolo-pyridine scaffolds?

Pd/CuI systems enable γ-C-H arylation of pyrazolo[3,4-b]pyridines, achieving 77% yields with PdCl₂(PPh₃)₂ as the optimal catalyst . Amberlyst-15, a reusable acid catalyst, facilitates spirooxindole formation via proton transfer and cyclization steps, maintaining activity over seven cycles . Vilsmeier-Haack conditions (POCl₃/DMF) allow regioselective formylation at specific pyridine positions .

Q. What strategies address isomeric byproduct formation during fused-ring synthesis?

Unsymmetric ketone condensations (e.g., benzoylacetone) often yield isomeric mixtures (e.g., pyrazolo[3,4-b]pyridines 13 and 14). Chromatographic separation or solvent polarity adjustments can mitigate this . Ultrasound irradiation reduces reaction times (4–5 minutes) and improves selectivity by enhancing reagent homogeneity .

Q. How do computational models enhance structure-activity relationship (SAR) studies?

Molecular docking and DFT calculations predict binding affinities to targets like EGFR or Notch-1. For example, pyrazolo-pyridine derivatives with electron-withdrawing substituents showed higher anticancer activity due to enhanced π-π stacking in kinase active sites . ADME predictions (e.g., SwissADME) guide lead optimization by evaluating bioavailability and toxicity .

Q. What green chemistry approaches improve synthesis efficiency?

Solvent-free microwave irradiation reduces energy consumption and increases yields in multicomponent reactions . Ethanol/water mixtures or PEG-400 as solvents minimize waste, while recyclable catalysts like Amberlyst-15 align with sustainable practices . Ultrasound-mediated reactions in glacial acetic acid achieve near-quantitative yields without hazardous byproducts .

Contradictions and Methodological Challenges

  • Catalyst Efficiency : While PdCl₂(PPh₃)₂ achieves high regioselectivity in C-H arylation , alternative systems (e.g., CuI) may require harsher conditions, complicating scalability.
  • Isomer Separation : Isomeric pyrazolo-pyridines (e.g., 13 and 14) necessitate advanced chromatography, increasing time and cost .
  • Biological Variability : Derivatives with identical cores but varying substituents exhibit divergent activities (e.g., hydrazide 3c vs. hydrazone 4c), underscoring the need for systematic SAR studies .

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